molecular formula C13H11NS B11717991 [1,1'-Biphenyl]-2-carbothioamide

[1,1'-Biphenyl]-2-carbothioamide

Cat. No.: B11717991
M. Wt: 213.30 g/mol
InChI Key: NLVJBAJYEHXOSN-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carbothioamide: is an organic compound that consists of two benzene rings connected by a single bond, with a carbothioamide group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbothioamide typically involves the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-carbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2-carbothioamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of new pharmaceuticals and agrochemicals.

Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbothioamide is used in the production of dyes, pigments, and polymers. It also finds applications in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The biphenyl moiety enhances the compound’s ability to interact with hydrophobic regions of biological molecules, facilitating its binding and activity.

Comparison with Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    [1,1’-Biphenyl]-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    [1,1’-Biphenyl]-2-thiol: Contains a thiol group instead of a carbothioamide group.

Uniqueness: [1,1’-Biphenyl]-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H11NS/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)

InChI Key

NLVJBAJYEHXOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=S)N

Origin of Product

United States

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